molecular formula C20H15N3O3S2 B2503287 3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2309798-14-7

3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2503287
CAS RN: 2309798-14-7
M. Wt: 409.48
InChI Key: PQCKYNKUQGNUMW-UHFFFAOYSA-N
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Description

The compound 3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzenesulfonamide derivatives with various substitutions that influence their biological activity and interactions with enzymes.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves multi-step reactions starting from substituted benzaldehydes or other aromatic precursors. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the preparation of key intermediates from substituted benzaldehydes, followed by further chemical transformations to introduce the sulfonamide functionality . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one and involves the use of 4-hydrazinobenzenesulfonamide to introduce the sulfonamide group .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which can be further substituted with various functional groups. The molecular structure can significantly influence the compound's biochemical interactions. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveals π-π interactions and hydrogen-bonding interactions that result in a three-dimensional network, which is crucial for understanding the compound's stability and potential intermolecular interactions .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, particularly those involving their functional groups. The reactivity of the sulfonamide group and the substituents on the aromatic rings can lead to interactions with enzymes and receptors. For instance, certain benzenesulfonamide derivatives have been found to be high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase, indicating that they can effectively interact with the enzyme's active site .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can influence the compound's biological activity and pharmacokinetics. For example, the cytotoxicity and enzyme inhibition potential of benzenesulfonamide derivatives are directly related to their chemical structure and the nature of the substituents .

Scientific Research Applications

Synthesis and Characterization for Therapeutic Applications

The synthesis and characterization of derivatives of benzenesulfonamide, including compounds similar in structure to 3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, have been extensively studied. These compounds have been evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, certain derivatives have shown promising results in inhibiting HCV NS5B RNA-dependent RNA polymerase (RdRp) activity, suggesting potential therapeutic applications in treating HCV infections (Ş. Küçükgüzel et al., 2013).

Antitumor Activity

Research into novel antitumor acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety has demonstrated significant efficacy. Some compounds were found to be more effective than the reference drug, doxorubicin, highlighting the potential of these derivatives in cancer treatment (S. Alqasoumi et al., 2009).

Anti-inflammatory and Antimicrobial Agents

The development of thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory and antimicrobial agents indicates these compounds' significant therapeutic potential. Some derivatives have shown superior anti-inflammatory activity and gastrointestinal safety profiles compared to indomethacin, alongside promising antibacterial activity against Escherichia coli and Staphylococcus aureus (A. Bekhit et al., 2008).

Exploration of Antimicrobial Potential

The exploration of the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffold bearing benzenesulfonamide and trifluoromethyl moieties has yielded compounds with significant antibacterial and antifungal activities. This research underscores the potential of such derivatives in developing new antimicrobial therapies (Navneet Chandak et al., 2013).

Carbonic Anhydrase Inhibitors

The synthesis and evaluation of 1,3,5-trisubstituted-pyrazolines as carbonic anhydrase inhibitors highlight their potential in treating conditions where inhibition of carbonic anhydrase is beneficial. The compounds exhibited inhibitory effects against carbonic anhydrase I and II isoenzymes, presenting a new avenue for therapeutic intervention (H. Gul et al., 2016).

properties

IUPAC Name

3-acetyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S2/c1-13(24)15-4-2-5-17(12-15)28(25,26)23-16-9-7-14(8-10-16)19-22-18-6-3-11-21-20(18)27-19/h2-12,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCKYNKUQGNUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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